3-Chloro-4-methyl-7-hydroxycoumarin CAS number 6174-86-3
3-Chloro-4-methyl-7-hydroxycoumarin CAS number 6174-86-3
An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin (CAS: 6174-86-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a vast class of benzopyrone compounds, renowned for their significant and diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Within this family, 3-Chloro-4-methyl-7-hydroxycoumarin (CAS: 6174-86-3), also known by its synonyms 3-Chloro-4-methylumbelliferone and Chlorferron, is a notable derivative.[3][4][5] This compound is recognized primarily as a major metabolite and hydrolysis product of the organophosphate pesticide coumaphos.[5][6] Its significance in research stems from its activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its utility as a versatile synthetic building block for fluorogenic substrates, and its role as an analytical reference material.[5][6][7] This guide provides a comprehensive overview of its properties, biological activities, and experimental protocols relevant to its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 3-Chloro-4-methyl-7-hydroxycoumarin are summarized below, providing essential data for its handling, formulation, and experimental use.
| Property | Value | References |
| CAS Number | 6174-86-3 | [3][4][5][6][8] |
| Molecular Formula | C₁₀H₇ClO₃ | [3][4][9] |
| Molecular Weight | 210.61 g/mol | [3][5][9] |
| Appearance | White to off-white / Light yellow powder or crystal | [6][8] |
| Melting Point | 240 - 245 °C | [5][8] |
| Solubility | Soluble in ethanol | [6] |
| Purity | Typically ≥95% - 98% | [3][5][8] |
| UV-Vis (λmax) | 332 nm in Ethanol | [4] |
Spectral Data
Structural confirmation of 3-Chloro-4-methyl-7-hydroxycoumarin is achieved through various spectroscopic techniques. While specific spectral data for this exact compound is distributed across various sources, the following represents typical characterization data for the coumarin core structure.
| Spectroscopy | Data | References |
| ¹H NMR | Data available; specific shifts depend on solvent and instrumentation. | [4][10] |
| ¹³C NMR | Data available in DMSO-d6. | [4] |
| Mass Spec (MS) | Data available for structural confirmation. | [10] |
| Infrared (IR) | Data available for functional group identification. | [10] |
Biological Activity and Mechanism of Action
The biological significance of this compound is primarily linked to its role as an enzyme inhibitor.
Enzyme Inhibition
3-Chloro-4-methyl-7-hydroxycoumarin is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] These enzymes are serine hydrolases critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The compound has also demonstrated moderate to weak inhibitory activity against α-glucosidase.[6]
Antioxidant Properties
The compound has been reported to possess moderate to weak antioxidant scavenging activity, a common feature among phenolic compounds like coumarins.[6]
Applications in Research and Development
This molecule serves as a valuable tool in several areas of chemical and biological research.
-
Synthetic Building Block : It is a key intermediate for synthesizing more complex molecules.[7] The 7-hydroxy group is a prime site for conjugation, and the chloro-substituted pyrone ring allows for further functionalization, making it ideal for creating libraries of analogs for structure-activity relationship (SAR) studies.[7] It has been specifically used to synthesize fluorogenic substrates for detecting bacterial β-Galactosidase.[6]
-
Analytical Reference Material : As a stable metabolite of coumaphos, it is used as an analytical standard in environmental and toxicological studies to detect and quantify pesticide residues.[5][6]
-
Biochemical Probe : Its inhibitory and fluorescent properties make it a useful probe for studying enzymatic mechanisms and developing novel analytical assays.[7]
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of coumarin derivatives, adaptable for 3-Chloro-4-methyl-7-hydroxycoumarin.
Synthesis of the Coumarin Core via Pechmann Condensation
The synthesis of the 7-hydroxy-4-methylcoumarin core is efficiently achieved through the Pechmann condensation. This protocol is foundational for producing the scaffold, which can then be chlorinated to yield the target compound.
Methodology:
-
Reaction Setup : In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition : Slowly add an acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15) to the mixture under cooling (ice bath) while stirring.[11][12] The temperature should be maintained below 10°C during addition.[11]
-
Reaction : After catalyst addition, continue stirring for approximately 30-60 minutes.[11] The reaction mixture can then be heated (e.g., to 80-110°C) and stirred for 2-4 hours or until completion.[12][13]
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]
-
Work-up : Once complete, pour the reaction mixture into a beaker containing crushed ice.[11] A solid precipitate should form.
-
Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[11] Further purify the product by recrystallization from a suitable solvent, such as hot ethanol.[13]
-
Characterization : Dry the purified product and confirm its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a general method for assessing the AChE inhibitory activity of compounds like 3-Chloro-4-methyl-7-hydroxycoumarin.
Methodology:
-
Reagent Preparation : Prepare stock solutions of the test compound (inhibitor) in DMSO. Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup : In a 96-well microplate, add buffer, varying concentrations of the test compound, and the AChE enzyme solution to the wells. Include controls (no inhibitor) and blanks (no enzyme).
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement : Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The production of the yellow 5-thio-2-nitrobenzoate anion, resulting from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB, is proportional to enzyme activity.
-
Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity and safety of the compound.
| Parameter | Guideline | References |
| Storage | Keep cool and dry. Protect from light and moisture. | [6] |
| Long-Term Storage | Stable for at least 2 years when stored at -20°C. | [6] |
| Usage Warning | Intended for Research Use Only (RUO). Not for diagnostic or therapeutic use. | [3][6] |
Conclusion
3-Chloro-4-methyl-7-hydroxycoumarin is a multifaceted compound with significant utility for researchers in medicinal chemistry, chemical biology, and sensor development.[7] Its well-defined role as a pesticide metabolite, a cholinesterase inhibitor, and a versatile synthetic precursor makes it a valuable tool for probing biological systems and designing novel chemical entities. The established protocols for its synthesis and evaluation provide a solid foundation for its application in a wide range of scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Chloro-7-hydroxy-4-methylcoumarin 97 6174-86-3 [sigmaaldrich.com]
- 6. adipogen.com [adipogen.com]
- 7. 3-Chloro-4-methyl-7-hydroxycoumarin | High-Purity Reagent [benchchem.com]
- 8. 3-Chloro-7-hydroxy-4-methylcoumarin | 6174-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN(6174-86-3) 1H NMR [m.chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
